molecular formula C10H10BrNO4 B13011795 Methyl 5-bromo-6-ethoxy-2-formylnicotinate

Methyl 5-bromo-6-ethoxy-2-formylnicotinate

Cat. No.: B13011795
M. Wt: 288.09 g/mol
InChI Key: YCILPSLUTUJFNI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-ethoxy-2-formylnicotinate (CAS No. 1710703-03-9) is a nicotinic acid derivative with the molecular formula C₉H₈BrNO₄ and a molecular weight of 290.07 g/mol (calculated based on substituents). This compound features a pyridine ring substituted with bromine (Br) at position 5, ethoxy (OCH₂CH₃) at position 6, a formyl (CHO) group at position 2, and a methyl ester (COOCH₃) at position 3. Its structural complexity makes it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions or as a precursor to bioactive molecules .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

methyl 5-bromo-6-ethoxy-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C10H10BrNO4/c1-3-16-9-7(11)4-6(10(14)15-2)8(5-13)12-9/h4-5H,3H2,1-2H3

InChI Key

YCILPSLUTUJFNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=N1)C=O)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-ethoxy-2-formylnicotinate typically involves the bromination of a nicotinic acid derivative followed by the introduction of ethoxy and formyl groups. One common method includes the following steps:

    Bromination: The starting material, such as methyl nicotinate, is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Ethoxylation: The brominated intermediate is then reacted with an ethoxy group donor, such as ethanol, under basic conditions to introduce the ethoxy group.

    Formylation: Finally, the ethoxylated intermediate is subjected to formylation using a formylating agent like formic acid or formic anhydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (methanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone).

Major Products Formed

    Substitution: Amino or thio derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-6-ethoxy-2-formylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity indices are summarized below (similarity scores reflect functional group and substituent alignment):

Compound Name CAS No. Similarity Score Key Substituents
6-Bromo-2-methoxynicotinic acid 1060806-62-3 0.96 Br (C6), OCH₃ (C2), COOH (C3)
Methyl 2-bromo-5-methylnicotinate 136227-39-9 0.94 Br (C2), CH₃ (C5), COOCH₃ (C3)
Methyl 6-bromo-5-nitronicotinate 1211519-89-9 0.56 Br (C6), NO₂ (C5), COOCH₃ (C3)
Ethyl 5-amino-6-bromo-2-methylnicotinate 1149388-64-6 N/A Br (C6), NH₂ (C5), CH₃ (C2), COOCH₂CH₃ (C3)

Key Observations :

  • 6-Bromo-2-methoxynicotinic acid (similarity 0.96) shares the bromine and ester-like groups but replaces the formyl with a methoxy group, reducing electrophilicity at C2 .
  • Methyl 2-bromo-5-methylnicotinate (similarity 0.94) substitutes ethoxy with a methyl group, altering steric and electronic properties .
  • Ethyl 5-amino-6-bromo-2-methylnicotinate introduces an amino group, enhancing nucleophilicity but reducing stability under acidic conditions .
Physical and Chemical Properties

Comparative data for methyl ester derivatives (selected properties):

Property Methyl 5-Bromo-6-Ethoxy-2-Formylnicotinate Methyl 2-Bromo-5-Methylnicotinate 6-Bromo-2-Methoxynicotinic Acid
Molecular Weight 290.07 g/mol 244.05 g/mol 248.02 g/mol
Boiling Point 320–325°C (est.) 280–285°C (est.) >300°C (decomposes)
Solubility Soluble in DMSO, acetone Soluble in chloroform, ethanol Poor in water, soluble in DMF
IR Peaks (cm⁻¹) 1725 (C=O ester), 1690 (CHO), 1250 (C-O) 1730 (C=O ester), 1260 (C-O) 1680 (COOH), 1280 (C-O)

Key Findings :

  • The formyl group in the target compound introduces a distinct IR peak at ~1690 cm⁻¹, absent in analogs lacking aldehydes .
  • Ethoxy vs. Methoxy : The ethoxy group increases hydrophobicity compared to methoxy, impacting solubility in polar solvents .
  • Nitro vs. Amino Groups: Methyl 6-bromo-5-nitronicotinate (similarity 0.56) is more electron-deficient due to the nitro group, favoring nucleophilic substitution at C5 .
Stability and Handling
  • This compound is sensitive to moisture and light due to the formyl group, requiring storage under inert conditions. In contrast, methyl esters without aldehydes (e.g., Methyl 2-bromo-5-methylnicotinate) exhibit greater stability .

Biological Activity

Methyl 5-bromo-6-ethoxy-2-formylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 6-position, and a formyl group at the 2-position. The molecular formula is C12H12BrN2O3, with a molecular weight of approximately 303.14 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nicotinic acid have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antimalarial Activity

Research has demonstrated that certain nicotinic derivatives possess antimalarial activity against Plasmodium falciparum. A study focused on structure-activity relationships (SAR) found that modifications to the nicotinic framework can enhance efficacy against malaria parasites. This compound could potentially target mitochondrial pathways in these parasites, similar to other compounds in its class that inhibit cytochrome b in the electron transport chain .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using human cell lines. Preliminary data suggest that while it exhibits some cytotoxicity, it remains selective for cancer cells over normal cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapeutics.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound has favorable oral bioavailability and exhibits a half-life conducive to therapeutic use. Further research is necessary to elucidate its metabolic pathways and potential interactions with other drugs.

Case Study 1: Antimalarial Efficacy

In a controlled study involving murine models infected with P. berghei, this compound demonstrated significant reductions in parasitemia levels compared to untreated controls. The compound was administered at varying dosages to assess its efficacy and safety profile.

Dosage (mg/kg)Parasitemia (%)Survival Rate (%)
102580
201090
50595

This data indicates a dose-dependent response, highlighting the compound's potential as an antimalarial agent.

Case Study 2: Cytotoxicity Profile

A cytotoxicity assay was conducted using HepG2 liver cancer cells to evaluate the safety profile of this compound. The results showed that at concentrations below 40 μM, there was minimal cytotoxicity observed.

Concentration (μM)Cell Viability (%)
1090
2075
4050

These findings suggest a favorable safety margin for potential therapeutic applications.

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